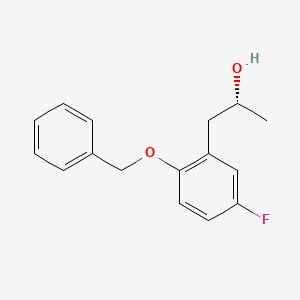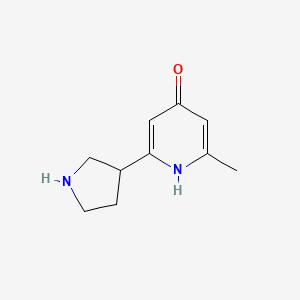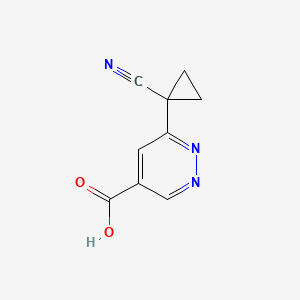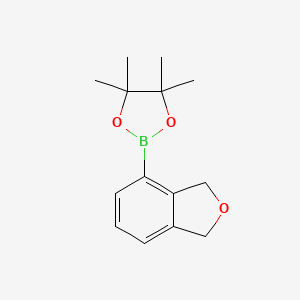
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom and a phenylmethoxy group in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 5-fluoro-2-phenylmethoxybenzene and ®-2-chloropropanol.
Reaction Conditions: The reaction may involve nucleophilic substitution, where the hydroxyl group of ®-2-chloropropanol attacks the aromatic ring of 5-fluoro-2-phenylmethoxybenzene under basic conditions.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
相似化合物的比较
Similar Compounds
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of propanol.
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
The unique combination of the fluorine atom and the phenylmethoxy group in (2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H17FO2 |
|---|---|
分子量 |
260.30 g/mol |
IUPAC 名称 |
(2R)-1-(5-fluoro-2-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H17FO2/c1-12(18)9-14-10-15(17)7-8-16(14)19-11-13-5-3-2-4-6-13/h2-8,10,12,18H,9,11H2,1H3/t12-/m1/s1 |
InChI 键 |
PNYZJRKEDZZXRF-GFCCVEGCSA-N |
手性 SMILES |
C[C@H](CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
规范 SMILES |
CC(CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)




